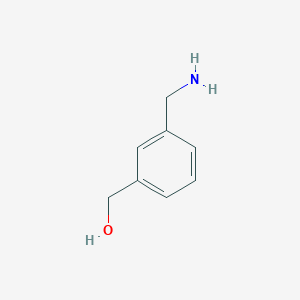

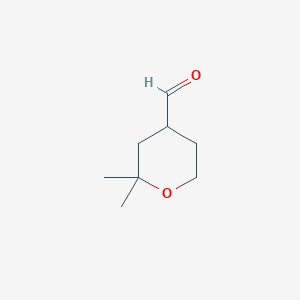

![molecular formula C19H17NO B112584 3-[3-(Benzyloxy)phenyl]aniline CAS No. 400744-17-4](/img/structure/B112584.png)

3-[3-(Benzyloxy)phenyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

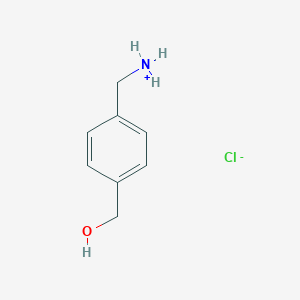

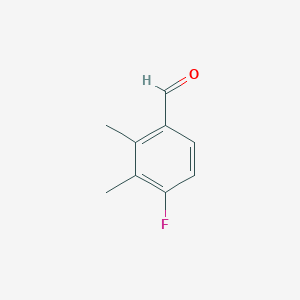

“3-[3-(Benzyloxy)phenyl]aniline” is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 g/mol . The compound is also known by other names such as 3’- (benzyloxy) [1,1’-biphenyl]-3-amine and 3- (3-phenylmethoxyphenyl)aniline .

Molecular Structure Analysis

The InChI code for “3-[3-(Benzyloxy)phenyl]aniline” is 1S/C19H17NO/c20-18-10-4-8-16 (12-18)17-9-5-11-19 (13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 . Its canonical SMILES structure is C1=CC=C (C=C1)COC2=CC=CC (=C2)C3=CC (=CC=C3)N .Physical And Chemical Properties Analysis

“3-[3-(Benzyloxy)phenyl]aniline” has a molecular weight of 275.3 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has four rotatable bonds . The topological polar surface area of the compound is 35.2 Ų .科学的研究の応用

Pharmaceutical Chemistry

Application Summary

“3-[3-(Benzyloxy)phenyl]aniline” is used in the synthesis of novel 2-substituted mercaptobenzimidazole derivatives . These derivatives have been evaluated for their biological activity, including anti-ulcer and anti-microbial properties .

Methods of Application

The synthesis involves treating 4-benzyloxy aniline with chloroacyl chlorides at ambient temperature to obtain the chloro alkyl aniline derivatives . These derivatives are then reacted with sodium thiolates of mercaptobenzimidazole compounds . The resulting thioether derivatives are purified by column chromatography .

Results or Outcomes

The synthesized compounds showed significant anti-ulcer activity . Specifically, 2- (1H-benzimidazole-2-sulfinyl) –N- (4-benzyloxy-phenyl)-acetamide, N- (4-benzyloxy-phenyl)-4- (1H-benzimidazole-2-sulfinyl)-butyramide, and N- (4-benzyloxy phenyl)-4- (5-methoxy 1H-benzimidazole-2-sulfinyl)-butyramide showed significant anti-ulcer activity . All the compounds also showed moderate antibacterial and antifungal activity .

Organic Chemistry

Application Summary

“3-[3-(Benzyloxy)phenyl]aniline” can be used in the field of organic chemistry, specifically in benzylic oxidations and reductions .

Methods of Application

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This is reflected in the enhanced reactivity of benzylic halides in SN1, SN2, and E1 reactions . The susceptibility of alkyl side-chains to oxidative degradation is another indication of this benzylic activation .

Results or Outcomes

The oxidative degradation of alkyl side-chains is usually carried out using hot acidic permanganate solutions . However, for large scale industrial operations, catalyzed air-oxidations are preferred .

Anticancer Research

Application Summary

“3-[3-(Benzyloxy)phenyl]aniline” has been used in the synthesis of novel 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives . These derivatives have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines .

Methods of Application

The synthesis involves the design and creation of a series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives .

Results or Outcomes

The synthesized compounds were evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Material Science

Application Summary

“3-[3-(Benzyloxy)phenyl]aniline” can be used in the field of material science, specifically in the synthesis of polymers .

Methods of Application

The compound can be used as a monomer in the synthesis of polymers . The polymerization process involves the reaction of the monomer with a suitable initiator under controlled conditions .

Results or Outcomes

The resulting polymers can have various properties depending on the reaction conditions and the type of initiator used . These polymers can be used in various applications such as coatings, adhesives, and sealants .

Dye Synthesis

Application Summary

“3-[3-(Benzyloxy)phenyl]aniline” can be used in the synthesis of dyes .

Methods of Application

The compound can be used as a starting material in the synthesis of azo dyes . The synthesis involves the diazotization of the aniline compound, followed by coupling with a suitable phenolic compound .

Results or Outcomes

The resulting azo dyes can have various colors depending on the phenolic compound used in the coupling reaction . These dyes can be used in various applications such as textiles, plastics, and inks .

特性

IUPAC Name |

3-(3-phenylmethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUHPDMVOGZNOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402043 |

Source

|

| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Benzyloxy)phenyl]aniline | |

CAS RN |

400744-17-4 |

Source

|

| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。